Colforsin daropate
Description
Structure
2D Structure
Properties
CAS No. |
113462-26-3 |
|---|---|
Molecular Formula |
C27H43NO8 |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-(dimethylamino)propanoate |
InChI |
InChI=1S/C27H43NO8/c1-10-24(5)15-18(31)27(33)25(6)17(30)11-13-23(3,4)21(25)20(35-19(32)12-14-28(8)9)22(34-16(2)29)26(27,7)36-24/h10,17,20-22,30,33H,1,11-15H2,2-9H3/t17-,20-,21-,22-,24-,25-,26+,27-/m0/s1 |
InChI Key |
RSOZZQTUMVBTMR-XGUNBQNXSA-N |
SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)CCN(C)C |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)CCN(C)C |
Other CAS No. |
113462-26-3 |
Synonyms |
colforsin daropate colforsin daropate hydrochloride |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Colforsin Daropate
Direct Activation of Adenylate Cyclase
The principal mechanism of action of colforsin daropate is the direct activation of adenylate cyclase (AC). nih.govnih.govebi.ac.uk This enzyme is responsible for the conversion of adenosine (B11128) triphosphate (ATP) into the second messenger molecule, cyclic adenosine monophosphate (cAMP). mdpi.com Unlike many therapeutic agents that activate adenylate cyclase indirectly through G-protein coupled receptors (GPCRs), this compound and its parent compound forskolin (B1673556) bypass this requirement and interact directly with the catalytic subunit of the enzyme. musculoskeletalkey.comnih.gov
Research has demonstrated that forskolin can activate adenylate cyclase in mutant cell lines that lack a functional guanine (B1146940) nucleotide-binding regulatory protein (G-protein), confirming that its action does not depend on these proteins. nih.gov This direct activation has also been observed in detergent-solubilized preparations of the enzyme, indicating that the compound's effect is not merely due to a disruption of the cell membrane structure. nih.gov
Studies comparing this compound to other cardiovascular drugs have highlighted its potent ability to stimulate AC activity. In canine heart preparations, this compound increased adenylate cyclase activity in a dose-related manner, proving significantly more potent than catecholamines like isoproterenol, dopamine (B1211576), and dobutamine (B195870). nih.govresearchgate.net This direct and potent activation of adenylate cyclase is the foundational step for the compound's subsequent cellular effects.
| Drug | Effect on Adenylate Cyclase Activity | Potency Ranking | Reference |
| This compound | Significant, dose-related increase | >> Isoproterenol > Dopamine = Dobutamine | nih.govresearchgate.net |
| Isoproterenol | Significant, dose-related increase | < this compound | nih.govresearchgate.net |
| Dopamine | Significant, dose-related increase | = Dobutamine < Isoproterenol < this compound | nih.govresearchgate.net |
| Dobutamine | Significant, dose-related increase | = Dopamine < Isoproterenol < this compound | nih.govresearchgate.net |
Upregulation of Intracellular Cyclic Adenosine Monophosphate (cAMP) Signaling
A primary pathway initiated by elevated cAMP levels is the activation of cAMP-dependent Protein Kinase A (PKA). wikipedia.orgwikipedia.org The activation of PKA by this compound has been demonstrated in studies where its cellular effects were reversed by PKA inhibitors. For example, the inhibitory effect of this compound on the mitogenesis of rat mesangial cells was completely abolished by H-89, a known PKA inhibitor. nih.gov Once activated, the catalytic subunits of PKA phosphorylate a multitude of downstream substrate proteins, including enzymes, ion channels, and transcription factors, thereby regulating diverse cellular functions. upenn.edunih.gov This PKA-dependent signaling is a cornerstone of the cellular response to this compound.
In addition to PKA, cAMP can directly bind to and activate another class of intracellular sensors known as Exchange Proteins Activated by cAMP (Epac). upenn.eduwikipedia.org These proteins function as guanine nucleotide exchange factors for the Ras superfamily of small GTPases, such as Rap1 and Rap2. The activation of Epac proteins initiates signaling pathways involved in various cellular processes, including cell adhesion, proliferation, and exocytosis, independently of PKA. upenn.edu Research on forskolin has shown that its effects on enhancing neurotransmitter release can be mediated through Epac activation, which increases the probability of vesicular release. nih.gov Given that this compound shares its mechanism of action with forskolin, it is understood to also trigger these Epac-mediated pathways. upenn.edu
While the cAMP/PKA pathway is well-known to culminate in the phosphorylation and activation of the cAMP response element-binding protein (CREB), a key transcription factor, research indicates that forskolin can also exert effects that are independent of this canonical pathway. nih.govmdpi.com Some pharmacological actions of forskolin have been observed to be independent of cAMP elevation itself. musculoskeletalkey.comresearchgate.net A notable example is the ability of an inactive analog of forskolin, 1,9-dideoxyforskolin (B56874), which does not activate adenylate cyclase, to inhibit platelet-activating factor (PAF) binding. musculoskeletalkey.com This suggests a direct interaction with the PAF receptor or its associated signaling components. musculoskeletalkey.com Furthermore, both forskolin and 1,9-dideoxyforskolin can induce the expression of the CYP3A gene by acting as agonists for the pregnane (B1235032) X receptor (PXR), a mechanism that is entirely independent of adenylate cyclase activation and cAMP signaling. nih.gov
| Pathway Component | Description | Key Findings Related to Colforsin/Forskolin | Reference |
| PKA | cAMP-dependent protein kinase. | Effects on cell mitogenesis blocked by PKA inhibitor H-89. Mediates activation of other enzymes like PDE4. | nih.govnih.gov |
| Epac | Exchange protein activated by cAMP. | Forskolin enhances neurotransmitter release via Epac activation. | nih.gov |
| CREB-Independent | Mechanisms not reliant on CREB transcription factor. | Forskolin and its inactive analog can induce CYP3A gene expression via the PXR receptor, independent of cAMP. | nih.gov |
Interactions with Downstream Effector Systems
The signaling cascades initiated by this compound ultimately interact with various downstream effector systems, leading to its observed physiological effects. One of the key systems influenced is the production and signaling of nitric oxide.
There is substantial evidence that the cAMP pathway activated by forskolin leads to an increase in the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation and other physiological processes. Studies conducted in porcine ciliary processes demonstrated that forskolin significantly increased the production of NO. nih.gov This effect was shown to be dependent on the enzyme nitric oxide synthase (NOS), as it was prevented by a NOS inhibitor. nih.gov The mechanism appears to involve the cAMP/PKA pathway, linking the initial elevation of cAMP directly to NO synthesis. nih.gov
The potent coronary vasodilator action of this compound is one of its most marked characteristics. nih.govresearchgate.net This effect is consistent with an increase in NO production, which is a primary mediator of vasodilation in the cardiovascular system. Research has shown that this compound can protect against vasoconstriction, such as the decrease in cortical renal blood flow induced by noradrenaline or angiotensin II, further suggesting an interaction with vasodilator pathways likely involving NO. nih.gov
Modulation of Calcium Signaling Pathways
This compound's primary mechanism of action, the activation of adenylyl cyclase and subsequent elevation of intracellular cyclic AMP (cAMP), indirectly modulates intracellular calcium (Ca²⁺) signaling pathways. The interplay between cAMP and Ca²⁺ is a fundamental aspect of cellular signal transduction, creating a complex network of cross-talk that can influence a multitude of physiological processes.
The elevation of cAMP levels by this compound can influence calcium signaling through several mechanisms. In cardiac myocytes, for instance, cAMP-dependent protein kinase A (PKA) can phosphorylate various proteins involved in calcium handling. This includes the L-type calcium channels, leading to increased calcium influx during an action potential, and phospholamban, which upon phosphorylation, enhances the activity of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA), leading to increased calcium uptake into the sarcoplasmic reticulum. While this compound is known for its positive inotropic effects stemming from increased cAMP, this highlights an indirect but significant modulation of calcium cycling. nih.govnih.gov
Furthermore, in other cell types, the interaction can be more complex. Dysregulation of calcium signaling is linked to a variety of pathological conditions. nih.gov The activation of calcium signaling can trigger phosphorylation cascades that lead to specific gene transcription and cellular responses. biorxiv.org In some systems, there are Ca²⁺-stimulated adenylyl cyclases, indicating a feedback loop where calcium itself can influence cAMP levels, a process that could be further amplified by a direct adenylyl cyclase activator like this compound. ox.ac.uk Therefore, by altering the basal levels of cAMP, this compound can shift the cellular signaling landscape, thereby influencing the sensitivity and response of calcium-dependent pathways to various stimuli.
Metabolic Pathways and Enzyme Interactions
Adenylate Cyclase Isoform Specificity
This compound, a water-soluble derivative of forskolin, functions as a direct activator of adenylyl cyclase (AC), the enzyme responsible for converting ATP to cAMP. nih.govwikipedia.orgebi.ac.uk Mammalian cells express at least nine membrane-bound (AC1-9) and one soluble (AC10) isoform of adenylyl cyclase, which are distributed differently across tissues and regulated by various signaling molecules. nih.gov
Forskolin, the parent compound of this compound, is widely recognized as a non-selective activator of most membrane-bound AC isoforms, with the notable exception of AC9, which is insensitive to it. mdpi.comnih.gov The development of isoform-selective activators based on the forskolin structure has been a significant challenge due to the conserved nature of the forskolin-binding site within the enzyme's catalytic core. nih.gov
Table 1: Adenylyl Cyclase Isoform Interaction Profile for Forskolin and its Derivatives This table summarizes general findings for the forskolin class of compounds, as specific quantitative data for this compound across all isoforms is not readily available.
| Adenylyl Cyclase Isoform | Interaction with Forskolin/Derivatives | Reference |
|---|---|---|
| AC1 | Activated | nih.gov |
| AC2 | Activated | nih.gov |
| AC5 | Activated | nih.gov |
| AC6 | Semi-selective activation by Colforsin | mdpi.com |
Cytochrome P450 Enzyme System Involvement
The metabolism of xenobiotics, including pharmaceutical agents like this compound, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver. nih.govmdpi.com These enzymes are critical in Phase I metabolic reactions, such as oxidation, which prepare compounds for excretion. nih.gov The activity of specific CYP isozymes can significantly influence a drug's pharmacokinetics.
Pharmacokinetic studies indicate that this compound is metabolized in the body. Following administration, it is converted to an initial active metabolite, though the concentration of this metabolite decreases rapidly. nih.gov The metabolism of the parent compound, colforsin (forskolin), involves the CYP450 system. Specifically, it has been identified as a substrate for the CYP3A4 isozyme. drugbank.com This means that CYP3A4 is involved in its breakdown.
Furthermore, colforsin has been shown to act as an inhibitor of CYP3A4. drugbank.com This interaction is clinically relevant as it could potentially slow the metabolism of other drugs that are also substrates of CYP3A4, leading to drug-drug interactions. Conversely, it is not a substrate for CYP2C9 or CYP2D6, nor does it inhibit CYP1A2, CYP2C9, CYP2D6, or CYP2C19. drugbank.com This specificity helps to define its potential for metabolic drug-drug interactions.
Table 2: Interaction of Colforsin (Forskolin) with Cytochrome P450 Isozymes Data pertains to the parent compound, colforsin.
| CYP Isozyme | Role | Interaction Type | Reference |
|---|---|---|---|
| CYP3A4 | Substrate | Metabolized by this enzyme | drugbank.com |
| Inhibitor | Inhibits the activity of this enzyme | drugbank.com | |
| CYP2C9 | Non-Substrate | Not significantly metabolized by this enzyme | drugbank.com |
| Non-Inhibitor | Does not significantly inhibit this enzyme | drugbank.com | |
| CYP2D6 | Non-Substrate | Not significantly metabolized by this enzyme | drugbank.com |
| Non-Inhibitor | Does not significantly inhibit this enzyme | drugbank.com | |
| CYP1A2 | Non-Inhibitor | Does not significantly inhibit this enzyme | drugbank.com |
| CYP2C19 | Non-Inhibitor | Does not significantly inhibit this enzyme | drugbank.com |
Pharmacological Investigations and Preclinical Studies of Colforsin Daropate
Cardiovascular System Research
Preclinical research has extensively investigated the influence of colforsin daropate on various components of the cardiovascular system. These studies, primarily conducted in animal models, have provided a foundational understanding of its inotropic, chronotropic, and vasodilatory properties.
Inotropic and Chronotropic Modulations
This compound has demonstrated both positive inotropic (modifying the force of muscle contraction) and chronotropic (modifying the heart rate) effects. nih.govnih.gov In canine models, the compound elicited dose-dependent increases in cardiac contractility and heart rate. nih.govresearchgate.net
A study in isolated, blood-perfused canine heart preparations revealed that this compound exerts positive chronotropic and inotropic actions. nih.govnih.gov However, its selectivity for these effects was less pronounced than its potent vasodilatory actions. nih.govnih.gov In a dose-response study in normal canine models, intravenous infusion of this compound led to significant increases in heart rate and cardiac output. nih.govresearchgate.net
Table 1: Dose-Response Effects of this compound on Inotropic and Chronotropic Parameters in Normal Canine Models A table showing the dose-dependent effects of this compound on Cardiac Index (CI) and Heart Rate (HR) in normal canine models.
| Dosage (µg/kg/min) | Baseline (Mean ± SE) | Low (0.3) (Mean ± SE) | Middle (0.6) (Mean ± SE) | High (1.2) (Mean ± SE) |
|---|---|---|---|---|
| Cardiac Index (L/kg/m²) | 3.9 ± 0.2 | 5.2 ± 0.4 | 7.0 ± 0.4 | 9.4 ± 0.2 |
| Heart Rate (beats/min) | Not specified | Increased | Increased | Significantly Increased |
Data sourced from a study on the cardiovascular effects of intravenous colforsin in normal and acute respiratory acidosis canine models. nih.govresearchgate.net
Vasodilatory Effects on Different Vascular Beds
A marked characteristic of this compound is its potent vasodilator action across various vascular beds. nih.govnih.gov
In preclinical investigations using canine isolated, blood-perfused heart preparations, this compound was identified as a potent coronary vasodilator. nih.govnih.gov The order of selectivity for its cardiovascular effects was determined to be coronary vasodilation >> positive inotropy > positive chronotropy. nih.govnih.gov This suggests that its most prominent cardiovascular effect at lower concentrations is the widening of the coronary arteries, which would lead to increased blood flow to the heart muscle.
Studies in anesthetized rats have shown that this compound can induce renal vasodilation and positively influence renal blood flow. Continuous intravenous administration of the compound was found to increase cortical renal blood flow. nih.gov Notably, even low doses of this compound hydrochloride significantly increased renal blood flow despite a concurrent lowering of blood pressure. nih.gov Furthermore, the compound was shown to inhibit the decrease in cortical renal blood flow induced by vasoconstrictors like noradrenaline and angiotensin II. nih.gov
Table 2: Effects of this compound Hydrochloride on Renal Blood Flow and Mean Arterial Pressure in Anesthetized Rats A table illustrating the percentage change from baseline of Renal Blood Flow (RBF) and Mean Arterial Pressure (MAP) at different doses of this compound Hydrochloride in anesthetized rats.
| Dosage | Change in Renal Blood Flow (% of baseline) | Change in Mean Arterial Pressure (% of baseline) |
|---|---|---|
| Low Dose | Significant Increase | Decrease |
| Higher Doses | Sustained Increase | Further Decrease |
Data is based on a study evaluating the effects of this compound hydrochloride on renal blood flow in anesthetized rats. nih.gov
Hemodynamic Effects in Models of Cardiac Dysfunction
The combined inotropic and vasodilatory effects of this compound make it a subject of interest for its potential in managing cardiac dysfunction. In a model of acute heart failure, this compound was shown to be effective even in a beta-receptor desensitized heart, a condition where the effects of beta-agonists are attenuated. nih.gov
In a clinical setting that can be considered a model of cardiac dysfunction, pediatric patients undergoing cardiac surgery, the administration of this compound hydrochloride was associated with improved hemodynamics. A study on this patient group demonstrated a significant increase in cardiac index and a decrease in systemic vascular resistance index. researchgate.net
Table 3: Hemodynamic Effects of this compound Hydrochloride in a Pediatric Cardiac Surgery Model A table showing the changes in key hemodynamic parameters before and after the administration of this compound Hydrochloride in pediatric patients after cardiac surgery.
| Hemodynamic Parameter | Before Administration (Mean) | After Administration (Mean) |
|---|---|---|
| Cardiac Index (L/min/m²) | 3.5 | 4.7 |
| Systemic Vascular Resistance Index (dyne-sec-cm⁻⁵/m²) | 2175 | 1126 |
| Heart Rate (beats/min) | 126 | 150 |
Data is from a study on the clinical effects of this compound hydrochloride after pediatric cardiac surgery. researchgate.net
In canine models of acute respiratory acidosis, a condition that can complicate severe heart failure, this compound demonstrated the ability to increase cardiac output. nih.govresearchgate.net However, the positive effects on cardiac index were attenuated in the acidotic condition compared to the normal state. nih.gov The study also noted an increase in pulmonary artery pressure with high doses of this compound. nih.govresearchgate.net
Comparative Pharmacodynamics with Conventional Cardiotonic Agents
This compound, a water-soluble derivative of forskolin (B1673556), exhibits a unique pharmacodynamic profile compared to conventional cardiotonic agents, primarily due to its distinct mechanism of action. nih.govnih.gov Unlike catecholamines, which rely on receptor stimulation, this compound directly activates the enzyme adenylate cyclase. nih.govnih.gov This direct activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn mediates its pharmacological effects, including positive inotropic (increased contractility) and vasodilator actions. nih.govnih.gov
The primary distinction between this compound and beta-adrenoceptor agonists lies in their mechanism for increasing intracellular cAMP. Beta-agonists, such as dobutamine (B195870) and isoproterenol, function by binding to and stimulating beta-adrenergic receptors on the cell surface. wikipedia.orgwikipedia.org This receptor activation then triggers a cascade that leads to the activation of adenylate cyclase. wikipedia.org In contrast, this compound bypasses the need for receptor engagement and directly stimulates the adenylate cyclase enzyme itself. nih.govnih.gov
This fundamental difference results in a varied cardiovascular response profile. In comparative studies using canine heart preparations, this compound demonstrated a potent coronary vasodilator effect, which was significantly more pronounced than its positive inotropic or chronotropic (heart rate) effects. nih.gov Conversely, beta-agonists like isoproterenol, dopamine (B1211576), and dobutamine showed a much stronger preference for increasing inotropy over coronary vasodilation. nih.gov While both classes of drugs ultimately increase adenylate cyclase activity, the magnitude of this stimulation is markedly different, with this compound showing a significantly greater increase compared to isoproterenol, dopamine, or dobutamine. nih.gov
Table 1: Comparative Cardiovascular Effects of this compound and Beta-Adrenoceptor Agonists
| Agent | Primary Mechanism | Dominant Cardiovascular Effect | Adenylate Cyclase Stimulation |
|---|---|---|---|
| This compound | Direct Adenylate Cyclase Activation | Coronary Vasodilation | ++++ |
| Isoproterenol | Beta-Adrenoceptor Agonism | Positive Inotropy | ++ |
| Dobutamine | Beta-1 Adrenoceptor Agonism | Positive Inotropy | + |
| Dopamine | Beta-Adrenoceptor Agonism | Positive Inotropy | + |
Based on findings from canine isolated, blood-perfused heart preparations. nih.gov Relative adenylate cyclase stimulation is denoted by '+'.
A significant advantage of this compound's direct mechanism of action is its effectiveness in conditions where the beta-adrenoceptor pathway is compromised. nih.gov In chronic heart failure, for instance, the sympathetic nervous system is persistently activated, which can lead to a down-regulation or desensitization of beta-adrenoceptors. thoracickey.com In such states, the efficacy of beta-agonists, which depend on these receptors, is often attenuated. nih.gov
Because this compound acts downstream of the beta-receptor, it can effectively increase intracellular cAMP and exert its cardiotonic effects even when beta-receptors are desensitized or their signaling pathway is down-regulated. nih.govnih.gov Preclinical studies have confirmed that this compound is effective in beta-receptor desensitized heart models, where the effects of both beta-agonists and phosphodiesterase (PDE) inhibitors are diminished. nih.gov This suggests a therapeutic potential for this compound in patients with severe or catecholamine-resistant heart failure. nih.gov
Pulmonary System Research
The ability of this compound to increase cAMP levels is not limited to the cardiovascular system and has significant implications for pulmonary function. Research has explored its utility in bronchodilation and in mitigating inflammatory lung conditions.
The parent compound of this compound, forskolin, is known to be a potent relaxant of airway smooth muscle, a property it shares with other agents that elevate cAMP. nih.gov This effect is attributed to cAMP-mediated signaling cascades that lead to muscle relaxation. youtube.com
Clinical research on this compound has demonstrated its bronchodilatory effects. In a study involving patients undergoing anesthesia, prophylactic treatment with intravenous this compound resulted in lower airway resistance and higher dynamic lung compliance after tracheal intubation compared to a placebo. nih.gov The effects were notable in middle-aged smokers, a group prone to increased airway resistance. nih.gov These findings indicate that this compound effectively produces bronchodilation. nih.govresearcher.life
Table 2: Effect of Prophylactic this compound on Lung Mechanics Post-Intubation
| Parameter | This compound Group vs. Control Group | Clinical Implication |
|---|---|---|
| Airway Resistance (inspiratory & expiratory) | Significantly Lower | Bronchodilation |
| Dynamic Compliance (Cdyn) | Significantly Higher | Improved Lung Elasticity |
Summary of findings from a randomized controlled trial. nih.gov
Acute lung injury (ALI) is a condition of severe lung damage characterized by widespread inflammation and pulmonary edema. patsnap.comdntb.gov.ua this compound has been investigated for its potential protective effects in this context. Studies suggest it possesses significant anti-inflammatory properties. physiology.orgnih.gov
In a mouse model of polymicrobial sepsis, continuous administration of this compound was found to prevent the development of ALI. nih.gov This was evidenced by improvements in severe hypoxemia, reduced pulmonary vascular permeability, and less histological lung damage. nih.gov Furthermore, this compound suppressed the induction of apoptosis (programmed cell death) in the septic lungs. physiology.orgnih.gov The protective mechanism appears to involve the activation of the Akt signaling pathway, which is crucial for cell survival. nih.gov In patients undergoing cardiopulmonary bypass, intraoperative administration of this compound significantly attenuated the production of pro-inflammatory cytokines such as Interleukin-1beta, Interleukin-6, and Interleukin-8. nih.gov
Oncology Research and Anticancer Potential
Emerging evidence from preclinical studies highlights the potential of this compound in oncology, particularly in cancers with specific molecular vulnerabilities. Research has focused on its ability to impede cancer progression through various mechanisms, from inhibiting cell proliferation to enhancing the efficacy of standard chemotherapies.
This compound has demonstrated significant antiproliferative activity against various cancer cell lines. This effect is particularly notable in high-grade serous ovarian carcinoma (HGSOC), where the compound has been shown to reduce cell viability in a dose-dependent manner. elsevierpure.com The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, vary across different HGSOC cell lines, suggesting a range of sensitivities. elsevierpure.com
Studies have shown that HGSOC cell lines are more sensitive to this compound than non-tumorigenic cells, with IC50 values for cancer cells being significantly lower. elsevierpure.com For instance, in a panel of HGSOC cell lines, IC50 values ranged from approximately 0.5 to 40 µM. elsevierpure.com In contrast, non-tumorigenic cells such as human fibroblasts and fallopian tube secretory epithelial cells exhibited much higher IC50 values, in the range of 110 to over 500 µM, indicating a degree of selectivity of this compound for cancer cells. elsevierpure.com Furthermore, investigations using patient-derived xenograft (PDX) models of HGSOC, including those resistant to cisplatin (B142131), also showed sensitivity to this compound, with IC50 values between 10 and 15 µM. elsevierpure.com
Table 1: Antiproliferative Activity of this compound in Ovarian Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HEYA8 | High-Grade Serous Ovarian Carcinoma | ~0.5-1.0 |
| OVCAR8 | High-Grade Serous Ovarian Carcinoma | ~10-20 |
| OVCAR4 | High-Grade Serous Ovarian Carcinoma | ~30-40 |
| PDX Models | Cisplatin-Resistant/Sensitive HGSOC | ~10-15 |
| FTSECs | Non-tumorigenic Fallopian Tube Secretory Epithelial Cells | ~110 |
| IMR90 | Non-tumorigenic Human Fibroblasts | >500 |
Data sourced from a study on high-grade serous ovarian carcinoma. elsevierpure.com
A key mechanism through which this compound exerts its antiproliferative effects is the induction of cell cycle arrest, primarily at the G2/M phase. elsevierpure.comnih.gov This has been observed in HGSOC cells, where treatment with this compound leads to an accumulation of cells in this phase of the cell cycle. nih.gov The parent compound, forskolin, which shares the same mechanism of action, has been shown to induce G2/M phase arrest in multiple myeloma cells by suppressing the cdc25C/cdc2/cyclin B pathway. nih.gov This involves a notable decrease in the protein levels of cyclin B1 and an increase in the phosphorylation of cdc2, which are key regulators of the G2/M transition. nih.govplos.org The arrest at this checkpoint prevents the cells from proceeding into mitosis, thereby inhibiting their division and proliferation.
In addition to halting the cell cycle, this compound is capable of inducing programmed cell death, or apoptosis, in cancer cells. elsevierpure.comnih.gov This has been demonstrated in cultured HGSOC cells and spheroids. elsevierpure.comnih.gov The apoptotic mechanism of its parent compound, forskolin, has been studied in detail in multiple myeloma cells, where it was found to trigger mitochondrion-dependent apoptosis. nih.gov This intrinsic pathway of apoptosis is characterized by a decrease in the levels of anti-apoptotic proteins such as Bcl-2 and an increase in pro-apoptotic proteins like Bax. nih.govnih.gov This shift in the balance of Bcl-2 family proteins leads to changes in the mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3. nih.govnih.gov The activation of caspase-3 is a critical step that leads to the cleavage of various cellular substrates and ultimately, cell death. nih.govmdpi.com
The metastatic spread of cancer is a major contributor to its mortality, and the invasion of surrounding tissues is a critical early step in this process. Preclinical studies have shown that this compound can inhibit the invasion of cancer cells. elsevierpure.comnih.gov Specifically, it has been observed to prevent HGSOC cells from invading ovarian surface epithelial cell layers in culture. elsevierpure.comnih.gov While the precise molecular mechanism of invasion inhibition by this compound is still under investigation, the activation of cAMP signaling by its parent compound, forskolin, has been shown to inhibit the migration and invasion of multiple cancer types. nih.gov This process is often associated with the modulation of the extracellular matrix (ECM), which can be mediated by enzymes such as matrix metalloproteinases (MMPs). mdpi.com Some therapeutic agents inhibit cancer cell invasion by downregulating the expression or activity of MMPs, which are responsible for degrading the ECM and facilitating cell movement. mdpi.com
A significant finding in the study of this compound's anticancer effects is its ability to target the oncoprotein c-MYC, which is a key driver in a variety of cancers, including HGSOC. elsevierpure.comnih.gov The antitumor effects of this compound are mediated, at least in part, by a reduction in both the abundance and the transcriptional activity of c-MYC. elsevierpure.comnih.gov In HGSOC cells treated with this compound, a decrease in the mRNA levels of several c-MYC target genes has been observed. nih.gov The c-MYC protein itself is a transcription factor that regulates a wide array of genes involved in cell growth, proliferation, and metabolism. nih.gov By reducing the levels and activity of c-MYC, this compound can effectively dampen these oncogenic processes. The degradation of c-MYC is often controlled by phosphorylation-dependent pathways, and by influencing these signaling cascades, this compound can diminish the stability of the c-MYC protein.
An important aspect of the therapeutic potential of this compound is its ability to work synergistically with existing chemotherapeutic agents. elsevierpure.comnih.gov Studies have demonstrated that this compound exhibits a synergistic effect when combined with cisplatin, a standard chemotherapy used in the treatment of ovarian cancer. elsevierpure.comnih.gov This synergy was observed in HGSOC cell lines that were less sensitive to this compound as a monotherapy. nih.gov The combination of this compound and cisplatin was more effective at inducing cancer cell death than either agent alone. nih.gov This suggests that this compound may have the potential to be used in combination therapies to enhance the efficacy of conventional treatments and potentially overcome chemoresistance. nih.gov
Table 2: Synergy between this compound and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | Synergy Score (Bliss/Loewe) | Observation |
|---|---|---|
| OVCAR8 | 12.5 ± 2.1 | Synergistic |
| OVCAR4 | 10.8 ± 1.5 | Synergistic |
Synergy scores were calculated using SynergyFinderPlus software. A score greater than 10 is considered synergistic. Data is from a study on high-grade serous ovarian carcinoma. nih.gov
Selective Cytotoxicity Profiles against Cancer Cells
Research has demonstrated that this compound exhibits selective cytotoxicity, preferentially targeting cancer cells over non-cancerous cells. Studies focused on high-grade serous ovarian cancer (HGSOC), one of the most lethal gynecological malignancies, have shown that this compound induces cell cycle arrest and apoptosis in a panel of HGSOC cell lines. elsevierpure.comnih.govnih.gov
The cytotoxic effects were found to be more potent in HGSOC cells compared to non-tumorigenic cell lines, such as human fibroblasts and fallopian tube secretory epithelial cells. elsevierpure.comupenn.edu The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was significantly lower in cancer cells, indicating higher sensitivity. upenn.edu For instance, IC50 values for HGSOC cell lines ranged from approximately 1 to 40 μM, whereas for non-tumorigenic cells, the values were substantially higher, in the range of 110 to over 500 μM. upenn.edu This selectivity suggests a therapeutic window for targeting cancer cells while minimizing harm to normal tissues. Further investigations revealed that the compound was effective in both cisplatin-sensitive and cisplatin-resistant HGSOC patient-derived xenograft (PDX) cell lines, highlighting its potential to overcome common chemotherapy resistance. upenn.edu
| Cell Type | Description | IC50 Range (μM) | Reference |
|---|---|---|---|
| HGSOC Cell Lines | High-Grade Serous Ovarian Cancer | ~1 - 40 | upenn.edu |
| HGSOC PDX Cell Lines | Patient-Derived Xenograft (Cis-sensitive & Cis-resistant) | ~10 - 15 | upenn.edu |
| Non-Tumorigenic Cells | Fallopian Tube Secretory Epithelial Cells (FTSECs) & IMR90 Fibroblasts | ~110 - >500 | upenn.edu |
Efficacy in In Vivo Tumor Models (e.g., Xenografts)
The anticancer potential of this compound has been further substantiated in in vivo studies using xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.govmdpi.com In models of high-grade serous ovarian cancer (HGSOC), systemic administration of this compound led to a reduction in tumor growth and improved host survival. elsevierpure.comnih.gov
These antitumor effects were observed in both subcutaneous and orthotopic intraperitoneal xenograft models. elsevierpure.comnih.gov The latter is particularly relevant as it mimics the metastatic dissemination of ovarian cancer. nih.gov A key finding from these studies is that the efficacy of this compound is linked to its ability to reduce the abundance and transcriptional activity of c-MYC, an oncoprotein frequently overexpressed in HGSOC. elsevierpure.comnih.gov Furthermore, research indicates that this compound can act synergistically with standard chemotherapy agents like cisplatin, enhancing cancer cell death and suggesting its potential use in combination therapies. elsevierpure.comnih.govresearchgate.net
Neurovascular System Research
The vasodilatory properties of this compound, mediated by the cAMP pathway, have been explored for applications within the neurovascular system.
Cerebral vasospasm, a dangerous narrowing of cerebral arteries that can occur after an aneurysmal subarachnoid hemorrhage, remains a significant cause of morbidity and mortality. nih.gov this compound has been investigated as a therapeutic agent for this condition. Its mechanism involves the direct stimulation of adenylate cyclase, which increases intracellular cAMP levels, leading to vasorelaxation. nih.gov
Clinical case reports and small studies have shown that intra-arterial administration of this compound can successfully treat symptomatic cerebral vasospasm. nih.govnih.gov Patients receiving this treatment showed both angiographic and clinical improvement. nih.gov The direct infusion into the affected arteries allows for a targeted vasodilatory effect, potentially restoring blood flow to ischemic brain regions. nih.govkarger.com These preliminary findings suggest that this compound could be a valuable tool in the management of cerebral vasospasm. nih.gov
Research into the parent compound, forskolin, provides insight into how this compound may modulate neurotransmitter release. The cAMP signaling pathway, which this compound activates, plays a role in the release of neuropeptides like Substance P. nih.govnih.gov Substance P is a neurotransmitter involved in pain transmission, neurogenic inflammation, and vasodilation. frontiersin.orgtaylorandfrancis.com
Studies using rat spinal cord slices have demonstrated that the adenylyl cyclase activator forskolin induces the release of Substance P. nih.govnih.gov This effect is mediated through the activation of protein kinase A (PKA) and the subsequent phosphorylation of NMDA receptors. nih.govnih.gov Inhibitors of adenylyl cyclase were found to decrease Substance P release, confirming the pathway's involvement. nih.gov Therefore, by elevating cAMP, this compound is mechanistically linked to the modulation of Substance P release in the nervous system.
Skeletal System and Bone Metabolism Research
The influence of the cAMP signaling pathway extends to the regulation of bone cells, presenting a potential role for this compound in this area.
According to a patent application, this compound has been proposed as a composition for the prevention or treatment of bone diseases such as osteoporosis. google.com The invention is based on the finding that this compound can suppress the differentiation of osteoclasts, the cells responsible for bone resorption. google.com
The proposed mechanism involves the inhibition of bone resorption by blocking signaling pathways induced by RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), a key protein in osteoclast formation and activation. The patent claims that this compound not only inhibits osteoclast differentiation but also promotes the differentiation and activity of osteoblasts, the cells responsible for bone formation. google.com This dual action suggests its potential utility as a therapeutic agent for bone diseases characterized by excessive bone loss. google.com
Regulation of RANKL-Induced Signal Transduction in Osteoclasts
Preclinical research indicates that this compound plays a role in the regulation of bone remodeling by affecting osteoclast differentiation. Osteoclasts, the cells responsible for bone resorption, are primarily regulated by the Receptor Activator of Nuclear Factor κB Ligand (RANKL). The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade that is essential for their differentiation and activation.
Studies have shown that this compound can inhibit the differentiation of osteoclasts. google.com This inhibitory effect is believed to be mediated by the blockade of the RANKL-induced signal transduction pathway. google.com By interfering with this signaling, this compound can suppress the expression of key markers of osteoclast differentiation, such as Tartrate-Resistant Acid Phosphatase (TRAP). google.com The murine monocytic cell line RAW264.7, when exposed to RANKL, differentiates into multinucleated osteoclasts. google.com This process involves the activation of mitogen-activated protein kinase (MAPK) and the subsequent translocation of the transcription factor NF-κB into the nucleus, leading to the expression of osteoclast-related genes. google.com The intervention of this compound in this pathway suggests its potential in modulating bone resorption.
Table 1: Effect of this compound on Osteoclast Differentiation Markers
| Marker | Effect of this compound | Implication |
| RANKL-induced Signal Transduction | Inhibition | Reduces osteoclast differentiation |
| TRAP Expression | Inhibition | Indicates suppression of osteoclast activity |
Promotion of Osteoblast Differentiation and Alkaline Phosphatase Activity
In addition to its effects on osteoclasts, this compound has been shown to promote the differentiation and activity of osteoblasts, the cells responsible for bone formation. google.com A key indicator of osteoblast activity is the level of alkaline phosphatase (ALP), an enzyme crucial for the mineralization of the bone matrix. nih.gov
Preclinical studies have demonstrated that this compound enhances osteoblast differentiation and mineralization. google.com This is supported by findings that show an increase in ALP activity in the presence of the compound. google.com The parent compound of this compound, forskolin, has also been shown to induce osteoblastic cell differentiation and stimulate ALP activity. nih.gov In studies using the osteoblastic cell line MC3T3-E1, forskolin was found to increase intracellular cyclic AMP (cAMP) levels, which is closely linked to the differentiation of these cells. nih.govnih.gov
Furthermore, this compound has been reported to enhance the synthesis of important components of the bone matrix, including osteopontin, osteocalcin, and type I collagen, which are induced by ALP. google.com This suggests a comprehensive role for this compound in promoting bone formation.
Table 2: Effect of this compound on Osteoblast Activity
| Parameter | Effect of this compound | Mechanism/Outcome |
| Osteoblast Differentiation | Promotion | Enhances bone formation |
| Alkaline Phosphatase (ALP) Activity | Increase | Promotes bone mineralization |
| Osteopontin Synthesis | Enhancement | Contributes to bone matrix formation |
| Osteocalcin Synthesis | Enhancement | A marker of mature osteoblasts |
| Type I Collagen Synthesis | Enhancement | Provides the structural framework for bone |
Immunomodulatory and Anti-inflammatory Research
This compound has demonstrated significant immunomodulatory and anti-inflammatory properties in various preclinical and clinical settings. Its mechanism of action in these contexts often involves the modulation of key inflammatory pathways and mediators.
Attenuation of Proinflammatory Cytokine Production
Research has shown that this compound can effectively reduce the production of several proinflammatory cytokines. In a study involving patients undergoing coronary artery bypass grafting, the administration of this compound led to significantly lower levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) after the procedure. google.com This attenuation of cytokine production highlights its anti-inflammatory effects.
Similarly, in a mouse model of sepsis induced by cecal ligation and puncture (CLP), treatment with this compound significantly inhibited the increase in circulating levels of proinflammatory cytokines. google.com This suggests that the compound can mitigate the systemic inflammatory response associated with sepsis. google.com
Table 3: Effect of this compound on Proinflammatory Cytokines
| Cytokine | Condition Studied | Effect of this compound |
| Interleukin-1β (IL-1β) | Post-cardiopulmonary bypass | Significant reduction |
| Interleukin-6 (IL-6) | Post-cardiopulmonary bypass | Significant reduction |
| Interleukin-8 (IL-8) | Post-cardiopulmonary bypass | Significant reduction |
| Proinflammatory Cytokines (general) | Sepsis (CLP model) | Significant inhibition |
Suppression of Systemic Inflammatory Response Syndrome Mechanisms
Systemic Inflammatory Response Syndrome (SIRS) is a condition characterized by a widespread inflammatory state. frontiersin.org this compound has been investigated for its potential to suppress the mechanisms underlying SIRS. In the context of cardiopulmonary bypass, which can trigger a systemic inflammatory response, intraoperative administration of this compound was shown to attenuate this response. google.com The study indicated that its therapeutic effects could be a novel strategy for managing the systemic inflammation associated with this procedure. google.com
Impact on NF-κB Activation and Akt Pathway in Inflammatory States
The transcription factor Nuclear Factor-kappa B (NF-κB) is a central regulator of inflammation. This compound has been shown to influence the NF-κB signaling pathway. In a study on septic acute lung injury, it was demonstrated that this compound, along with olprinone, may exert its therapeutic effects by blocking NF-κB activation. google.com
The Akt pathway, also known as the protein kinase B pathway, is another critical signaling pathway involved in cellular processes, including inflammation and apoptosis. Research has indicated that the beneficial effects of this compound in septic acute lung injury are mediated through the activation of the Akt pathway, independent of CREB (cAMP response element-binding protein). nih.gov Specifically, this compound was found to enhance Akt phosphorylation. nih.gov The inhibition of the upstream regulator of Akt, phosphatidylinositol 3-kinase, with wortmannin, negated the protective effects of this compound, confirming the importance of this pathway. nih.gov
Translational and Clinical Investigations of Colforsin Daropate
Therapeutic Applications in Acute Cardiac Conditions
Colforsin daropate has been primarily investigated for its cardiovascular effects, particularly in the context of acute heart failure and the perioperative management of cardiac surgery patients. wikipedia.org Its action as an inodilator, exhibiting both positive inotropic (strengthening heart muscle contraction) and vasodilator (widening blood vessels) effects, forms the basis of its application in these critical conditions. nih.govnih.gov
Clinical studies have evaluated this compound as a treatment for acute heart failure, including in patients who are resistant to catecholamines. nih.gov The drug improves cardiac function and hemodynamic parameters. nih.gov In a study involving nine patients with a low cardiac index following open-heart surgery, this compound administration led to significant hemodynamic improvements. nih.govelsevier.comresearchgate.net After two to three hours, there was a notable increase in the cardiac index and heart rate, while pulmonary artery pressure and central venous pressure decreased significantly. nih.govelsevier.com These effects were achieved through its positive inotropic and vasodilator properties. nih.govelsevier.com Studies in canine models also demonstrated that this compound possesses potent coronary vasodilator action, which is a distinguishing characteristic compared to catecholamines like isoproterenol, dopamine (B1211576), and dobutamine (B195870). nih.gov
Hemodynamic Effects of this compound in Post-Surgery Acute Heart Failure Patients
| Hemodynamic Parameter | Observed Change | Significance |
|---|---|---|
| Cardiac Index | Increased | Significant nih.govelsevier.com |
| Heart Rate | Increased | Significant nih.govelsevier.com |
| Pulmonary Artery Pressure | Decreased | Significant nih.govelsevier.com |
| Central Venous Pressure | Decreased | Significant nih.govelsevier.com |
| Blood Pressure | No Significant Change | Not Significant nih.govelsevier.com |
The utility of this compound has been studied in the perioperative management of patients undergoing cardiac surgery, specifically coronary artery bypass grafting (CABG). nih.govnih.govresearchgate.net In a randomized study of 26 CABG patients, the group receiving a this compound infusion was compared to a control group. nih.govresearchgate.net The treatment group exhibited significantly lower pulmonary capillary wedge pressure and systemic vascular resistance. nih.govresearchgate.net Concurrently, they showed significantly greater cardiac indices and left ventricular stroke work indices. nih.govresearchgate.net These positive inotropic and vasodilator effects were achieved without an associated increase in myocardial oxygen consumption. nih.gov Furthermore, the group treated with this compound had significantly shorter durations of intubation and stay in the intensive care unit (ICU). nih.gov Another study also noted that intraoperative administration increased blood flow in internal mammary artery (IMA) grafts. amanote.com
Clinical Outcomes in CABG Patients Treated with this compound vs. Control
| Parameter | This compound Group vs. Control Group | Significance (p-value) |
|---|---|---|
| Pulmonary Capillary Wedge Pressure | Significantly Lower | <0.05 nih.govresearchgate.net |
| Systemic Vascular Resistance | Significantly Lower | <0.05 nih.govresearchgate.net |
| Cardiac Index | Significantly Greater | <0.05 nih.govresearchgate.net |
| Left Ventricular Stroke Work Index | Significantly Greater | <0.05 nih.govresearchgate.net |
| Duration of Intubation | Significantly Shorter | Significant nih.gov |
| ICU Stay | Significantly Shorter | Significant nih.gov |
Clinical Relevance in Cerebral Vasospasm Treatment
Cerebral vasospasm is a critical complication following aneurysmal subarachnoid hemorrhage (SAH), contributing significantly to patient morbidity and mortality. nih.gov this compound has been investigated as a therapeutic agent due to its ability to induce vasorelaxation. nih.gov The mechanism involves the direct stimulation of adenylate cyclase, which elevates intracellular cAMP concentrations, leading to the relaxation of blood vessels. nih.gov
In a preliminary report, two patients with symptomatic vasospasm after SAH were treated successfully with intraarterial this compound. nih.gov A subsequent, more extensive study involving 29 patients who received intra-arterial this compound therapy for angiographically confirmed cerebral vasospasm provided further evidence of its effectiveness. nih.gov
Efficacy of Intra-Arterial this compound for Cerebral Vasospasm (n=29 patients)
| Outcome Measure | Result |
|---|---|
| Angiographic Improvement | Observed in 100% of procedures nih.gov |
| Clinical Improvement (in symptomatic cases) | Observed in 86% of procedures nih.gov |
| Cerebral Circulation Time (CCT) | Significantly improved nih.gov |
| Good Recovery or Moderate Disability (3-month follow-up) | Achieved in 66% of patients nih.gov |
These findings suggest that this compound may be a useful therapeutic tool for treating cerebral vasospasm. nih.govnih.gov
Strategies for Systemic Inflammatory Response Attenuation
Systemic inflammatory response can be a significant complication following major surgeries involving cardiopulmonary bypass (CPB). nih.gov Research has explored the anti-inflammatory effects of this compound in this setting. A prospective randomized study was conducted on patients undergoing coronary artery bypass grafting to evaluate these effects. nih.gov The study found that intraoperative administration of this compound not only had inotropic and vasodilatory activity but also attenuated the production of key inflammatory cytokines. nih.gov
Effect of this compound on Post-CPB Inflammatory Cytokines
| Inflammatory Cytokine | Effect in Colforsin Group vs. Control | Significance (p-value) |
|---|---|---|
| Interleukin-1beta (IL-1β) | Significantly Lower | <0.05 nih.gov |
| Interleukin-6 (IL-6) | Significantly Lower | <0.05 nih.gov |
| Interleukin-8 (IL-8) | Significantly Lower | <0.05 nih.gov |
Furthermore, plasma levels of cyclic adenosine (B11128) monophosphate (cAMP) were significantly increased in the colforsin group, and these levels showed an inverse correlation with the respiratory index, suggesting an attenuation of respiratory dysfunction. nih.gov These results indicate that this compound may offer a therapeutic strategy for mitigating the systemic inflammatory response associated with cardiopulmonary bypass. nih.gov
Repurposing Initiatives in Oncology
Beyond its cardiovascular applications, this compound is being investigated for its potential in cancer treatment, an example of drug repurposing. wikipedia.orgnih.govnih.gov Research has focused on its efficacy against high-grade serous ovarian cancer (HGSOC), one of the most lethal gynecological cancers. nih.govnih.gov
In vitro studies demonstrated that this compound induced cell cycle arrest and apoptosis in cultured HGSOC cells and spheroids. nih.govnih.govelsevierpure.com It also hindered the ability of HGSOC cells to invade ovarian surface epithelial cell layers in culture. nih.govelsevierpure.com These cytotoxic effects were found to be selective, with negligible impact on non-tumorigenic fallopian tube and ovarian surface epithelial cells. nih.govnih.govelsevierpure.com The anti-tumor effects appear to be mediated, at least in part, by reducing the abundance and transcriptional activity of the oncoprotein c-MYC, which is frequently overactive in HGSOC. nih.govelsevierpure.com
In vivo experiments using xenograft models further supported these findings, showing that this compound reduced tumor growth and improved host survival. nih.govnih.govelsevierpure.com Notably, it also acted synergistically with cisplatin (B142131), a standard chemotherapy agent used in ovarian cancer treatment. nih.govnih.govelsevierpure.com
In Vitro and In Vivo Anti-Cancer Effects of this compound on HGSOC
| Experimental Setting | Observed Effect |
|---|---|
| Cultured HGSOC Cells | Induction of cell cycle arrest and apoptosis nih.govnih.gov |
| HGSOC Cell Invasion Assay | Prevention of invasion of epithelial cell layers nih.govelsevierpure.com |
| Animal Xenograft Models | Reduction in tumor growth nih.govnih.govelsevierpure.com |
| Combination Therapy (in vivo) | Synergistic effect with cisplatin nih.govnih.govelsevierpure.com |
| Molecular Mechanism | Reduction in abundance and activity of c-MYC oncoprotein nih.gov |
These findings suggest that this compound is a promising therapeutic candidate that could potentially be combined with conventional therapies for HGSOC. nih.govnih.govelsevierpure.com
Exploratory Studies in Respiratory Disorders
Exploratory research has examined the effects of this compound on respiratory function. One study hypothesized that its bronchodilator properties could be beneficial in a clinical setting. nih.gov The study investigated the prophylactic use of intravenous this compound on airway resistance following tracheal intubation in 46 adult patients. nih.gov
The results showed that patients in the this compound group had significantly lower airway resistance and higher dynamic lung compliance compared to the placebo group, with effects persisting for the duration of the measurements. nih.gov
Effect of this compound on Respiratory Mechanics Post-Intubation
| Respiratory Parameter | Effect in Colforsin Group vs. Placebo | Significance |
|---|---|---|
| Mean Airway Resistance (Rawm) | Significantly Lower | Significant nih.gov |
| Expiratory Airway Resistance (Rawe) | Significantly Lower | Significant nih.gov |
| Dynamic Lung Compliance (Cdyn) | Significantly Higher | Significant nih.gov |
Additionally, preclinical studies in rat models of chronic hypoxic pulmonary hypertension found that while colforsin-induced vasodilation was impaired in structurally remodeled pulmonary arteries, endothelial cells appeared to play a compensatory role by releasing nitric oxide. nih.gov These findings suggest that colforsin could have therapeutic potential in treating pulmonary hypertension. nih.gov
Emerging Roles in Bone Homeostasis
Recent translational and clinical investigations have illuminated the potential of this compound in the intricate regulation of bone homeostasis. This water-soluble forskolin (B1673556) derivative is now understood to play a significant role in the maintenance of skeletal tissue by influencing the balance between bone formation and resorption. google.com Bone homeostasis is a dynamic process involving a delicate equilibrium between the activities of bone-resorbing osteoclasts and bone-forming osteoblasts. nih.gov Disruptions in this balance can lead to various bone diseases, including osteoporosis. google.comnih.gov
Research indicates that this compound exerts a dual effect on bone metabolism. It has been shown to simultaneously inhibit the differentiation and activity of osteoclasts while promoting the differentiation and function of osteoblasts. google.com This dual-action mechanism suggests a potential therapeutic benefit for conditions characterized by excessive bone loss. google.com
Preclinical findings have demonstrated that this compound can effectively suppress osteoclast differentiation. google.com In murine monocytic cell lines, which can differentiate into osteoclasts, this compound was observed to inhibit tartrate-resistant acid phosphatase (TRAP) activity in a concentration-dependent manner. google.com TRAP is a key marker of osteoclast differentiation and function. The inhibition of osteoclast differentiation by this compound appears to occur without inducing cytotoxicity. google.com
Concurrently, this compound has been found to promote the differentiation of osteoblasts, the cells responsible for new bone formation. google.com A key indicator of early osteoblast differentiation is the activity of alkaline phosphatase (ALP). google.com Studies have shown that this compound increases ALP activity in murine osteoblastic cell lines, suggesting its role in stimulating the maturation of these bone-forming cells. google.com Furthermore, this increase in ALP activity was noted to be greater than that of a control compound at certain concentrations, without negatively impacting the proliferation of the osteoblastic cells. google.com The parent compound, forskolin, has also been shown to increase cyclic AMP production and alkaline phosphatase activity in osteoblastic cells, further supporting the mechanism of action. nih.gov
The mechanism underlying these effects is linked to the activation of adenylate cyclase, a known action of forskolin and its derivatives. drugbank.comnih.gov This activation leads to an increase in intracellular cyclic AMP (cAMP), a second messenger molecule implicated in the signaling pathways that regulate both osteoblast and osteoclast activity. nih.govnih.gov Specifically, this compound is thought to inhibit osteoclast activity by interfering with the RANKL-induced signaling pathway and to promote osteoblast activity by enhancing ALP activity. google.com This can lead to the increased synthesis of bone matrix proteins such as osteopontin, osteocalcin, and type I collagen. google.com
The potential for this compound in treating bone diseases is further supported by animal studies. In ovariectomized mouse models, which are commonly used to study postmenopausal osteoporosis, the administration of a composition containing this compound has been shown to increase bone density. google.comnih.gov These findings at both the cellular and whole-animal level underscore the emerging role of this compound as a potential therapeutic agent for maintaining bone homeostasis and treating bone disorders. google.com
Interactive Data Tables
Effect of this compound on Osteoblast and Osteoclast Activity
| Cell Type | Marker | Effect of this compound | Implication for Bone Homeostasis |
|---|---|---|---|
| Osteoblast | Alkaline Phosphatase (ALP) Activity | Increased | Promotion of Bone Formation |
Summary of Preclinical Findings on this compound and Bone Cells
| Cell Line | Experimental Focus | Key Finding | Reference |
|---|---|---|---|
| Murine Osteoblastic Cell (MC3T3-E1 subclone 4) | Osteoblast Differentiation | Increased ALP activity, indicating enhanced osteoblast differentiation. | google.com |
Advanced Research Methodologies and Analytical Approaches
In Vitro Cell Culture Models
In vitro cell culture systems are fundamental in dissecting the cellular responses to colforsin daropate. These models allow for controlled experiments to measure specific biological activities.
Cell Viability and Proliferation Assays
The impact of this compound on cell viability and proliferation has been a key area of investigation, particularly in cancer research. Studies have utilized established high-grade serous ovarian carcinoma (HGSOC) cell lines to assess the cytotoxic effects of the compound. nih.govnih.gov Cell viability is commonly measured using MTT assays, which determine the metabolic activity of cells as an indicator of their viability. nih.gov
In one study, various HGSOC cell lines were treated with increasing doses of this compound, revealing a dose-dependent reduction in cell viability. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, varied among the cell lines, indicating a range of sensitivities. nih.gov For instance, the IC50 values ranged from approximately 0.5 to 40 μM. nih.gov
Furthermore, research on rat mesangial cells demonstrated that this compound hydrochloride inhibited cell proliferation in a concentration-dependent manner. johnshopkins.edu This was evidenced by a decrease in [3H]thymidine incorporation and a reduction in cell numbers at concentrations ranging from 10⁻⁷ to 10⁻⁵ mol/l. johnshopkins.edu
Table 1: Effect of this compound on the Viability of High-Grade Serous Ovarian Carcinoma (HGSOC) Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HEYA8 | ~0.5 |
| OVCAR8 | Not specified in provided text |
| OVCAR4 | ~40 |
Data sourced from a study on the repurposing of this compound for MYC-driven HGSOC. nih.gov
Apoptosis and Cell Cycle Analysis
To understand the mechanisms underlying the reduction in cell viability, researchers have analyzed the effects of this compound on apoptosis (programmed cell death) and the cell cycle. researchgate.net Flow cytometry is a common technique used for these analyses, often employing annexin (B1180172) V/propidium iodide (PI) staining to differentiate between live, apoptotic, and necrotic cells. researchgate.net
Studies have shown that this compound induces both cell cycle arrest and apoptosis in HGSOC cells. nih.govresearchgate.net The specific effects can vary between cell lines. For example, HEYA8 cells exhibited significant increases in apoptosis and G2-M phase cell cycle arrest at doses starting from 1 μM. In contrast, OVCAR8 cells primarily showed an accumulation of cells in the G2-M phase with less pronounced apoptosis. OVCAR4 cells, on the other hand, demonstrated a significant accumulation in the aneuploid subpopulation without a notable increase in apoptosis. researchgate.net
Table 2: Cellular Response of HGSOC Cell Lines to this compound Treatment
| Cell Line | Primary Response |
|---|---|
| HEYA8 | Increased apoptosis and G2-M arrest |
| OVCAR8 | G2-M phase accumulation |
| OVCAR4 | Increased aneuploid subpopulation |
Findings are based on annexin V/PI staining and cell cycle analysis of HGSOC cells treated with this compound. researchgate.net
Invasion and Migration Assays
The effect of this compound on the metastatic potential of cancer cells has been investigated using invasion and migration assays. These assays are crucial for determining if a compound can inhibit the spread of cancer cells. An epithelial clearance assay, for instance, can be used to model the invasion of cancer spheroids into a monolayer of epithelial cells. researchgate.net
Research has demonstrated that this compound can inhibit the ability of HGSOC spheroids to invade an ovarian surface epithelial cell monolayer in a dose-dependent manner. nih.govresearchgate.net This suggests a potential role for the compound in preventing metastasis. nih.govresearchgate.net
Enzymatic Activity Measurements (e.g., ALP, TRAP)
Based on the available research, there is limited information specifically detailing the effects of this compound on the enzymatic activity of alkaline phosphatase (ALP) or tartrate-resistant acid phosphatase (TRAP). While this compound is known to directly stimulate adenylate cyclase, its interaction with other enzymatic pathways such as those involving ALP and TRAP has not been a primary focus of the reviewed studies.
Ex Vivo Organ and Tissue Perfusion Studies
Ex vivo studies, where tissues or organs are kept viable outside the body for a short period, provide a bridge between in vitro and in vivo research. These models allow for the investigation of drug effects in a more complex, multicellular environment.
Isolated Heart Preparations
The cardiovascular effects of this compound have been examined using canine isolated, blood-perfused heart preparations. nih.govresearchgate.net This ex vivo model allows for the direct measurement of chronotropic (heart rate), inotropic (contractility), and coronary vasodilator actions of a compound. researchgate.net
In these studies, this compound was shown to exert positive chronotropic, inotropic, and coronary vasodilator effects. researchgate.net A notable characteristic of this compound was its potent coronary vasodilator action, which was more pronounced than its inotropic and chronotropic effects. When compared to other cardiovascular drugs, the order of selectivity for this compound was coronary vasodilation > positive inotropy > positive chronotropy. nih.govresearchgate.net These findings, coupled with its ability to significantly increase adenylate cyclase activity, suggest its potential utility in conditions like severe heart failure where coronary blood flow is compromised. nih.govresearchgate.net
Tissue Slice Models (e.g., Spinal Cord)
Organotypic slice cultures, which preserve the complex cellular architecture and synaptic connections of the tissue of origin, are valuable ex vivo models for neurological research. nih.govmdpi.com These models, including those derived from the spinal cord, allow for the study of cellular interactions, injury mechanisms, and the effects of therapeutic agents in a system that closely mimics the in vivo environment. nih.govnih.govbiorxiv.org
Despite the utility of spinal cord slice cultures for screening pharmacological agents, a review of the current scientific literature reveals a lack of studies specifically investigating the effects of this compound in this particular ex vivo model. nih.govnih.govbiorxiv.orgnih.govfrontiersin.org While these models are used to study phenomena such as nerve regeneration and the effects of neurotrophic factors, research on the direct application of this compound within these platforms has not been published. nih.gov
In Vivo Animal Models of Disease
In vivo animal models are crucial for understanding the systemic effects and therapeutic potential of this compound in the context of complex diseases.
This compound has been studied in canine models of cardiovascular dysfunction, particularly in the context of acute respiratory acidosis, a condition that can complicate severe heart failure. nih.govresearchgate.net As a direct activator of adenylate cyclase, its mechanism is distinct from catecholamines like dobutamine (B195870), which rely on beta-adrenoceptor signaling. nih.govresearchgate.net This is significant because in conditions like acidosis, beta-1 adrenoceptor function is often downregulated, potentially diminishing the effectiveness of catecholamines. nih.govresearchgate.net
In a study using a canine model of acute respiratory acidosis induced by carbon dioxide inhalation, the cardiovascular effects of colforsin were compared to dobutamine. researchgate.net The findings indicated that colforsin produced cardiovascular effects similar to dobutamine, such as an increase in cardiac output. nih.govnih.govresearchgate.net
| Condition | Parameter | Baseline | Low Dose | Middle Dose | High Dose |
|---|---|---|---|---|---|
| Normal | Cardiac Output (L/kg/m²) | 3.9 ± 0.2 | 5.2 ± 0.4 | 7.0 ± 0.4 | 9.4 ± 0.2 |
| Acidosis | Cardiac Output (L/kg/m²) | 6.1 ± 0.3 | 6.2 ± 0.2 | 7.2 ± 0.2 | 8.3 ± 0.2 |
The anticancer potential of this compound has been investigated in xenograft and orthotopic models of high-grade serous ovarian cancer (HGSOC). nih.govnih.gov These models, where human cancer cells are implanted into immunodeficient mice, are standard tools in preclinical cancer research. mdpi.comresearchgate.netdntb.gov.ua
In studies involving HGSOC, this compound was found to induce cell cycle arrest and apoptosis in cultured cancer cells. nih.govnih.gov Subsequent in vivo experiments using both subcutaneous and intraperitoneal xenograft models demonstrated that this compound could reduce tumor growth and improve host survival. nih.govnih.gov A synergistic effect was also observed when this compound was combined with the standard chemotherapy agent, cisplatin (B142131). nih.govnih.gov The antitumor effects appear to be mediated, at least in part, by a reduction in the abundance and transcriptional activity of the oncoprotein c-MYC. nih.govnih.gov
| Model Type | Observed Effects of this compound | Combination Therapy Finding |
|---|---|---|
| Subcutaneous Xenograft | Reduced tumor growth | Synergized with cisplatin to improve host survival |
| Intraperitoneal Xenograft | Improved host survival |
The therapeutic potential of this compound in the context of sepsis and associated acute lung injury (ALI) has been explored using a murine model of polymicrobial sepsis induced by cecal ligation and puncture (CLP). nih.govif-pan.krakow.pl The CLP model is considered clinically relevant as it mimics many of the characteristics of human sepsis. frontiersin.orgif-pan.krakow.pl
| Parameter | Observation in Untreated Sepsis | Observation with this compound Treatment |
|---|---|---|
| Hypoxemia | Severe | Remedied |
| Pulmonary Vascular Permeability | Increased | Remedied |
| Histological Lung Damage | Present | Remedied |
| Apoptosis in Lungs | Induced | Suppressed |
| Survival | Decreased | Improved |
The effects of this compound on renal function have been examined in anesthetized rats, particularly its impact on renal blood flow in response to vasoconstricting agents. In one study, the administration of this compound hydrochloride was shown to inhibit the decrease in cortical renal blood flow that is typically induced by noradrenaline or angiotensin II. This suggests a protective role for the compound against the pressor effects and reduced renal blood flow caused by these agents.
| Inducing Agent | Effect on RBF without this compound | Effect on RBF with this compound |
|---|---|---|
| Noradrenaline | Decreased | Inhibited Decrease |
| Angiotensin II | Decreased | Inhibited Decrease |
Molecular and Omics-Based Methodologies
The elucidation of the molecular mechanisms of action of this compound involves a range of molecular and omics-based techniques. researchgate.net These approaches are critical for identifying the specific cellular pathways and molecular targets modulated by the compound. researchgate.net
Research into the effects of this compound in sepsis models has utilized molecular biology techniques to investigate downstream signaling pathways. nih.govif-pan.krakow.pl These studies have shown that the protective effects of this compound on sepsis-associated lung inflammation and apoptosis are mediated through the activation of the Akt pathway. nih.govif-pan.krakow.pl Interestingly, this activation was found to be independent of the cAMP response element-binding protein (CREB). nih.govif-pan.krakow.pl The use of inhibitors like wortmannin, which targets the upstream regulator of Akt, phosphatidylinositol 3-kinase, was instrumental in confirming this pathway. nih.govif-pan.krakow.pl
Furthermore, in the context of cancer research, molecular analyses have been key to understanding the antitumor effects of this compound. nih.govnih.gov These investigations have revealed that the compound's ability to induce cell cycle arrest and apoptosis is linked to its capacity to reduce the abundance and transcriptional activity of the oncoprotein c-MYC. nih.govnih.gov
While comprehensive omics studies (such as transcriptomics, proteomics, or metabolomics) specifically focused on this compound are not yet widely published, these methodologies hold significant potential for providing a more holistic understanding of its cellular effects. Such approaches could uncover novel targets and pathways affected by this direct adenylate cyclase activator, further clarifying its therapeutic potential across various disease models. researchgate.net
Transcriptomics (e.g., RNA Sequencing for Pathway Elucidation)
Advanced transcriptomic analyses are pivotal in elucidating the molecular mechanisms underpinning the pharmacological effects of this compound. While comprehensive RNA sequencing data specifically for this compound is not extensively published, targeted studies have revealed significant alterations in gene expression, particularly in the context of cancer biology.
A key area of investigation has been the effect of this compound on the transcriptional activity of the c-MYC oncogene, which is frequently amplified and overexpressed in high-grade serous ovarian carcinomas. upenn.edu Research has demonstrated that this compound can reduce the abundance and transcriptional activity of c-MYC. upenn.edu This inhibitory effect is further evidenced by the observed decrease in the mRNA levels of several c-MYC target genes in cancer cells treated with the compound. nih.gov
The canonical pathway initiated by this compound involves the activation of adenylyl cyclase, leading to a surge in intracellular cyclic AMP (cAMP). upenn.edu This increase in cAMP activates protein kinase A (PKA), which in turn phosphorylates downstream targets, including the cAMP response element-binding protein (CREB). upenn.edu Phosphorylated CREB then moves to the nucleus, where it binds to cAMP response elements on DNA to initiate specific gene expression programs. upenn.edu Studies on forskolin (B1673556), the parent compound of this compound, have shown that activation of the cAMP pathway can lead to a significant downregulation of c-myc mRNA levels by inhibiting the initiation of its transcription. nih.gov This suggests a likely mechanism by which this compound exerts its effects on c-MYC-driven cancers.
The oncoprotein c-MYC is a transcription factor that forms a heterodimer with MAX to regulate the expression of a vast number of genes involved in cell cycle progression and proliferation. nih.govmdpi.com By downregulating c-MYC, this compound can effectively release the brakes on the cell cycle that are often suppressed by MYC's activity. mdpi.com
Table 1: Selected MYC Target Genes Affected by this compound Treatment
| Gene | Function | Effect of this compound | Reference |
| c-MYC | Transcription factor, oncoprotein | Reduced abundance and transcriptional activity | upenn.edunih.gov |
| Various MYC targets | Cell cycle regulation, proliferation | Decreased mRNA levels | nih.gov |
Proteomics and Phosphoproteomics
Proteomic and phosphoproteomic approaches are essential for understanding the downstream signaling cascades activated by this compound. These techniques allow for the large-scale identification and quantification of proteins and their phosphorylation states, providing a detailed snapshot of the cellular response to the compound.
As this compound is a water-soluble derivative of forskolin and shares the same mechanism of activating adenylyl cyclase, studies on forskolin offer valuable insights into the likely proteomic and phosphoproteomic changes induced by this compound. upenn.edu The primary downstream effector of the elevated cAMP levels is PKA. nih.gov Activated PKA phosphorylates a multitude of substrate proteins, triggering a wide array of cellular responses. nih.gov
Phosphoproteomic studies utilizing techniques like Stable Isotope Labeling of Amino acids in Cell culture (SILAC) have been employed to quantify changes in protein phosphorylation following the stimulation of adenylyl cyclase with forskolin. nih.gov Such analyses have identified numerous proteins whose phosphorylation status is altered, implicating pathways involved in cell adhesion, cytoskeleton regulation, and vesicle-mediated transport. nih.gov
For instance, in human airway smooth muscle cells, phosphoproteomic analysis following forskolin treatment revealed unique cAMP signaling pools. nih.gov Furthermore, proteomic analyses of red blood cells have shown that the adenylyl cyclase-cAMP pathway modulates the phosphorylation of cytoskeletal proteins, which in turn affects cell deformability. nih.govnih.gov The inhibition of PKA has been shown to significantly alter the phosphorylation of these proteins, underscoring the central role of this kinase in the cAMP-mediated signaling cascade. nih.gov
Table 2: Key Protein Kinases and Pathways Implicated in this compound's Mechanism of Action
| Kinase/Pathway | Role | Analytical Approach | Reference |
| Protein Kinase A (PKA) | Primary effector of cAMP signaling, phosphorylates numerous downstream targets | Phosphoproteomics, Kinase assays | upenn.edunih.gov |
| cAMP Response Element-Binding Protein (CREB) | Transcription factor activated by PKA phosphorylation | Western Blot for phosphorylated CREB | upenn.edu |
Intracellular Second Messenger Quantification
The quantification of intracellular second messengers, particularly cAMP, is fundamental to characterizing the pharmacological activity of this compound. As a direct activator of adenylyl cyclase, this compound's primary effect is to increase the intracellular concentration of cAMP. google.comnih.gov
A variety of methods are available to measure intracellular cAMP levels. These include immunoassays such as HTRF (Homogeneous Time-Resolved Fluorescence), LANCE (Lanthanide Chelate Excite), and enzyme-linked immunosorbent assays (ELISAs), as well as reporter gene assays and biosensors. nih.gov Real-time analysis of cAMP dynamics can be achieved using genetically encoded biosensors, such as the cADDis biosensor, which allows for the monitoring of cAMP fluctuations in living cells without the need for cell lysis or the use of disruptive agents like forskolin. technologynetworks.com
Studies have consistently demonstrated that this compound stimulates cAMP accumulation in a concentration-dependent manner in various cell types, including rat mesangial cells. nih.gov This increase in cAMP is the direct result of the activation of adenylyl cyclase. nih.gov The quantification of cAMP levels is therefore a critical step in verifying the compound's on-target activity and in understanding its downstream effects. For example, in studies of Gi-coupled receptors, this compound is used to stimulate cAMP production, allowing for the measurement of the inhibitory effects of Gi-coupled receptor agonists. google.com
The measurement of cAMP is often performed using commercially available kits that rely on competitive binding assays. nih.gov In these assays, cellular cAMP competes with a labeled cAMP conjugate for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample, and a standard curve is used to determine the absolute concentration. nih.gov
Table 3: Methods for Intracellular cAMP Quantification
| Method | Principle | Application in this compound Research | Reference |
| HTRF, LANCE | Immunoassays based on fluorescence resonance energy transfer | Quantification of cAMP levels in response to this compound | nih.gov |
| ELISA | Enzyme-linked immunosorbent assay | Measurement of cAMP concentrations in cell lysates | nih.gov |
| cADDis Biosensor | Genetically encoded biosensor for real-time cAMP monitoring in live cells | Real-time analysis of cAMP dynamics induced by this compound | technologynetworks.com |
| Radioimmunoassay | Competitive binding assay using radiolabeled cAMP | Historically used for sensitive cAMP detection | mdpi.com |
Future Research Directions and Unanswered Questions
Deeper Elucidation of Subtype-Specific Adenylate Cyclase Activation
A primary frontier in colforsin daropate research is to achieve a more profound understanding of its interaction with the various isoforms of its direct target, adenylyl cyclase. It is known that this compound differs from its parent compound, forskolin (B1673556), in its selectivity for AC subtypes. nih.gov The mammalian genome encodes at least nine membrane-bound AC isoforms (AC1–9) and one soluble isoform (sAC), which are expressed differently across various tissues, contributing to the specificity of cellular signaling. nih.gov
The development of isoform-selective AC activators is a significant challenge due to the highly conserved nature of the catalytic site where forskolin and its derivatives bind. nih.gov However, studies with forskolin analogs have demonstrated that it is possible to achieve varied pharmacological profiles, including full or partial agonism and even antagonism at different isoforms. merckmillipore.com For instance, AC6, the predominant isoform in the pulmonary artery, is a target for which selective activators are sought. mdpi.com
Future research must, therefore, focus on:
Structural Biology: Utilizing techniques like cryo-electron microscopy to resolve the high-resolution structures of this compound bound to various individual AC isoforms. This would illuminate the precise molecular interactions that confer subtype selectivity.
Computational Modeling: Employing in-silico modeling and virtual screening to predict how modifications to the this compound structure could enhance affinity and selectivity for specific AC isoforms. mdpi.com
Pharmacological Profiling: Systematically screening this compound and novel derivatives against a full panel of AC isoforms to create a comprehensive selectivity profile, which is currently lacking. nih.gov
A deeper knowledge of isoform selectivity will be instrumental in designing next-generation compounds with improved therapeutic indices and reduced off-target effects.
Investigation of Novel Therapeutic Targets and Signaling Network Interactions
While the canonical function of this compound is the activation of the AC-cAMP-PKA signaling axis, emerging evidence indicates its influence extends to a more complex signaling network. upenn.edunih.gov A pivotal area for future investigation is the exploration of these non-canonical pathways and new therapeutic applications arising from them.
A recent breakthrough has been the identification of this compound's potential as a repurposed therapy for MYC-driven high-grade serous ovarian cancer (HGSOC). upenn.edunih.gov Studies have shown that its anti-tumor effects are mediated, at least in part, by reducing the abundance and transcriptional activity of the c-MYC oncoprotein. upenn.edunih.gov Furthermore, pathway analysis of HGSOC cells treated with this compound revealed the downregulation of EIF2 signaling and pathways controlling chromosomal replication, suggesting a multi-pronged impact on cancer cell biology. upenn.edu The compound has also been shown to inhibit the proliferation of rat mesangial cells, indicating a broader anti-proliferative potential. nih.gov
Unanswered questions that demand further research include:
What is the precise molecular mechanism linking cAMP elevation by this compound to the downregulation of c-MYC?
Beyond HGSOC, could this compound be effective against other MYC-driven malignancies, such as certain lymphomas or breast cancers? mdpi.com
What are the roles and therapeutic implications of other downstream signaling pathways affected by this compound, such as the EIF2 pathway? upenn.edu
Investigating these questions will not only clarify the compound's mechanism of action but could also significantly broaden its therapeutic applications, particularly in oncology.
Development of Advanced Delivery Systems
This compound was specifically engineered as a water-soluble derivative of forskolin to overcome the parent compound's poor solubility and allow for intravenous administration in acute care settings. nih.govupenn.edu However, for chronic conditions or for targeting specific tissues, the current formulation is not ideal. The future of this compound therapy, especially in new indications like cancer, may depend on the development of advanced drug delivery systems.
The field of drug delivery offers numerous platforms, such as nanoparticles and hydrogels, that can be engineered to provide controlled and targeted release, thereby enhancing therapeutic efficacy while minimizing systemic exposure and potential side effects. nih.govmdpi.com Research into forskolin has already explored nano-emulsions for improved topical delivery. nih.gov
Future research should prioritize the development of:
Targeted Nanoparticles: Encapsulating this compound in nanoparticles (e.g., liposomes or polymeric nanoparticles) decorated with targeting ligands (e.g., antibodies or peptides) to direct the drug specifically to cancer cells or other pathological tissues.
Injectable Hydrogels: Formulating this compound into injectable, biodegradable hydrogels that can be administered locally (e.g., into a tumor bed post-surgery) to provide sustained, high-concentration drug release at the site of action. mdpi.com
Stimuli-Responsive Systems: Designing "smart" delivery systems that release their this compound payload in response to specific triggers within the microenvironment of the diseased tissue, such as pH changes or the presence of certain enzymes.
These advanced formulations could unlock the potential of this compound for a range of chronic diseases that are currently inaccessible with simple aqueous formulations.
Long-Term Safety and Efficacy Assessments
The current clinical use of this compound is primarily for the acute management of heart failure. nih.gov Its pharmacokinetic profile in surgical patients revealed a surprisingly long terminal elimination half-life of approximately 95 hours, a factor that requires careful consideration for any long-term treatment paradigm. nih.gov The potential repurposing of this drug for chronic diseases, most notably cancer, makes the rigorous assessment of its long-term safety and efficacy an urgent research imperative. upenn.edunih.gov
Prolonged administration of agents that modulate the AC system can lead to adaptive cellular responses, including the desensitization or sensitization of receptors and downstream signaling components. nih.gov These long-term adaptations are not typically observed in acute use and could have significant clinical implications. Early reviews of the compound have already highlighted the need for post-marketing surveillance to better define its proper use. nih.gov
Key areas for future investigation are:
Chronic Toxicity Studies: Conducting comprehensive preclinical toxicology studies with chronic dosing schedules to identify any potential long-term organ damage or adverse effects.
Clinical Trials for Chronic Use: Designing and executing well-controlled, long-term clinical trials for proposed new indications like cancer. These trials must carefully monitor for adverse events, changes in laboratory parameters, and potential for drug-induced resistance over time.
Pharmacovigilance and Observational Studies: Analyzing real-world data from post-marketing surveillance and patient registries to identify rare or delayed adverse effects associated with any off-label or extended use of this compound. nih.gov
Without these dedicated long-term assessments, the transition of this compound from an acute-use drug to a chronic therapy will not be possible.
Biomarker Discovery for Personalized Therapeutic Strategies
The era of personalized medicine is predicated on using biomarkers to match patients with the therapies most likely to benefit them. nih.govbiocompare.com For this compound, the discovery that its efficacy in HGSOC is linked to the reduction of c-MYC provides a foundational lead for developing a personalized treatment approach. upenn.edunih.gov The oncoprotein c-MYC is frequently overexpressed in aggressive tumors and is associated with poor prognosis, making it a compelling, albeit challenging, therapeutic target. mdpi.com
The expression level of c-MYC in a tumor could potentially serve as a predictive biomarker to select patients for this compound therapy. upenn.edumdpi.com This hypothesis, however, requires rigorous validation.
Future research efforts in this domain must include:
Biomarker Validation: Conducting retrospective analyses of clinical trial samples and prospective studies to formally validate the correlation between baseline c-MYC expression (at the protein or mRNA level) and clinical response to this compound. nih.gov
Exploratory Biomarker Research: Using high-throughput technologies (genomics, proteomics, metabolomics) to search for other potential biomarkers of response or resistance. biocompare.com Downstream targets of the cAMP and c-MYC pathways are logical candidates.
Companion Diagnostic Development: Should a biomarker like c-MYC be validated, the next step would be to develop a robust and reliable companion diagnostic test suitable for routine clinical use to facilitate patient stratification.
Identifying and validating predictive biomarkers will be crucial for optimizing the clinical application of this compound, ensuring that it is directed towards patient populations with the highest probability of a positive outcome.
Comprehensive Comparative Studies with Next-Generation Pharmacological Agents
This compound was initially evaluated against established catecholamines like dopamine (B1211576) and dobutamine (B195870), where it demonstrated advantages such as potent coronary vasodilation and efficacy in beta-receptor desensitized states. researchgate.netnih.gov However, the therapeutic landscapes for heart failure and cancer are continually advancing, with the introduction of numerous next-generation agents.
To establish the contemporary role of this compound, it is essential to conduct comprehensive, head-to-head comparative studies against these newer drugs. For example, phosphodiesterase (PDE) inhibitors represent another class of drugs that elevate cyclic nucleotide levels, albeit through inhibiting their degradation rather than stimulating their synthesis. nih.govpharmaceutical-journal.com In oncology, this compound would need to be compared against new targeted therapies and immunotherapies relevant to specific cancer types like HGSOC. upenn.edu
The research agenda should include:
Preclinical Head-to-Head Studies: In relevant cell and animal models, directly comparing the efficacy and cellular mechanisms of this compound with those of newer agents (e.g., novel inotropes, other cAMP modulators, or targeted cancer drugs).
Comparative Clinical Trials: Where ethically and clinically justified, designing clinical trials that include comparator arms with current standard-of-care or emerging next-generation therapies.
Patient-Reported Outcomes and Preference Studies: Evaluating not just clinical efficacy but also patient preference and quality-of-life metrics, as has been done to differentiate between various PDE5 inhibitors. amegroups.org
Through such rigorous comparative analyses, the clinical community can accurately define the unique value proposition and optimal therapeutic niche for this compound in the context of modern medicine.
Q & A
Q. What are the molecular mechanisms underlying colforsin daropate’s activation of adenylate cyclase, and how do experimental conditions (e.g., pH, temperature) influence its efficacy?
this compound, a water-soluble forskolin derivative, directly activates adenylate cyclase (AC) by binding to its catalytic subunit, increasing intracellular cAMP levels . Its potency varies across AC isoforms: it is ~1.87-fold more effective than forskolin in stimulating type V AC activity but exhibits similar efficacy for types II and III . Experimental conditions such as pH and temperature significantly alter its stability and solubility. For example, this compound should be reconstituted in aqueous solutions (solubility: 25 mM) and stored at +4°C for short-term use or -20°C for long-term stability to prevent degradation . Acidosis (pH < 7.2) reduces its cardiotonic effects, requiring dose adjustments in cardiac studies .
Q. How can researchers optimize in vitro models to study this compound’s anti-inflammatory effects?
In vitro anti-inflammatory studies often use LPS-stimulated macrophages or human fibroblasts treated with this compound (10–100 µM) to assess cAMP-dependent suppression of NF-κB and pro-inflammatory cytokines (e.g., TNF-α, IL-6). Co-treatment with phosphodiesterase inhibitors (e.g., IBMX) enhances cAMP accumulation, amplifying anti-inflammatory responses . For reproducibility, maintain cell cultures at 37°C with 5% CO₂ and pre-incubate cells with this compound for 30 minutes before inflammatory stimulation .
Advanced Research Questions
Q. What experimental designs address contradictory findings on this compound’s efficacy in MYC-driven cancers versus neurodegenerative models?
Discrepancies arise from tissue-specific AC isoform expression and MYC oncogene interactions. In MYC-driven high-grade serous ovarian carcinomas, this compound (1–10 µM) reduces tumor growth by downregulating MYC via cAMP/PKA-mediated proteasomal degradation . Conversely, in Alzheimer’s disease models, it enhances neuronal survival by activating CREB-dependent pathways . To reconcile these findings, use isoform-specific AC inhibitors (e.g., SQ22536 for AC5) and CRISPR-mediated AC subtype knockout models to isolate mechanisms .
Q. How does this compound’s vasodilatory effect in cerebral vasospasm models translate to clinical outcomes, and what pharmacokinetic parameters are critical for dosing?
Intra-arterial this compound (0.5–1.0 mg/kg) reverses cerebral vasospasm post-subarachnoid hemorrhage by increasing cerebral blood flow and reducing vascular resistance . Pharmacokinetic studies in coronary bypass patients show a half-life of 2.5–3.0 hours and linear dose-response up to 0.75 µg/kg/min, with systemic vascular resistance decreasing by 30–40% . Optimal dosing requires monitoring cerebral circulation time (CCT) and avoiding rapid infusion to prevent hypotension .
Q. What methodologies validate this compound’s role in CREB-independent Akt signaling during sepsis-induced lung injury?
In septic mice, this compound (0.5 mg/kg/h) activates Akt phosphorylation via cAMP/PKA-independent pathways, inhibiting NF-κB and apoptosis. Use wortmannin (PI3K inhibitor) to block Akt and CREB decoy oligodeoxynucleotides to confirm pathway specificity. Measure lung vascular permeability (Evans blue assay) and caspase-3 activity to quantify anti-apoptotic effects .
Methodological Recommendations
- Dose-Response Analysis : Use logarithmic dosing (0.1–10 µM) in vitro to capture threshold effects on cAMP levels .
- Contradiction Resolution : Cross-validate findings using isoform-specific AC knockouts and tissue-specific transcriptomics .
- Clinical Translation : Simulate human pharmacokinetics in large-animal models (e.g., porcine sepsis) to refine dosing protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
